2-ethynyl-3,3-dimethylazetidine, trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethynyl-3,3-dimethylazetidine, trifluoroacetic acid is a compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an azetidine ring, which is a four-membered nitrogen-containing ring, substituted with an ethynyl group and two methyl groups. The trifluoroacetic acid component adds further chemical stability and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethynyl-3,3-dimethylazetidine, trifluoroacetic acid typically involves the formation of the azetidine ring followed by the introduction of the ethynyl group. One common method involves the cyclization of a suitable precursor, such as a 3,3-dimethylazetidine derivative, under specific conditions that promote ring closure. The ethynyl group can then be introduced via a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, using an ethynyl halide and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity. Continuous flow reactors and other advanced manufacturing techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-ethynyl-3,3-dimethylazetidine, trifluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The azetidine ring can be reduced to form amines.
Substitution: The trifluoroacetic acid moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the trifluoroacetic acid group.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
2-ethynyl-3,3-dimethylazetidine, trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-ethynyl-3,3-dimethylazetidine, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The azetidine ring may also contribute to the compound’s bioactivity by interacting with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-ethynylazetidine
- 3,3-dimethylazetidine
- 2-ethynyl-3-methylazetidine
Uniqueness
2-ethynyl-3,3-dimethylazetidine, trifluoroacetic acid is unique due to the presence of both the ethynyl group and the trifluoroacetic acid moiety. This combination imparts distinct chemical reactivity and stability, making it a valuable compound for various applications. The trifluoroacetic acid group enhances the compound’s solubility and stability, while the ethynyl group provides a site for further functionalization.
Properties
CAS No. |
2624135-76-6 |
---|---|
Molecular Formula |
C9H12F3NO2 |
Molecular Weight |
223.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.